4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
Description
Properties
IUPAC Name |
4-methoxy-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S3/c1-20-11-4-2-5-12-14(11)16-15(23-12)21-10-8-17(9-10)24(18,19)13-6-3-7-22-13/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOPQHHXTOEYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-Methoxybenzenethiol
The benzo[d]thiazole scaffold is constructed via cyclocondensation of 2-amino-4-methoxybenzenethiol with α-halo carbonyl compounds. For instance, reacting 2-amino-4-methoxybenzenethiol with chloroacetic acid in ethanol under reflux (12 h, 80°C) yields 4-methoxybenzo[d]thiazol-2-ol through intramolecular nucleophilic substitution.
Reaction Conditions :
Alternative Route Using Ethyl Chloroacetate
A modified approach employs ethyl chloroacetate in lieu of chloroacetic acid. Here, 2-amino-4-methoxybenzenethiol reacts with ethyl chloroacetate in dimethylformamide (DMF) at 100°C for 6 h, followed by saponification with NaOH (10%) to afford the hydroxylated product.
Key Advantages :
- Avoids decarboxylation side reactions.
- Higher purity (≥95% by HPLC).
Synthesis of 1-(Thiophen-2-ylsulfonyl)azetidin-3-ol
Azetidin-3-ol Preparation
Azetidin-3-ol is synthesized via epichlorohydrin ring-opening with aqueous ammonia (25%, 0°C, 24 h), yielding the azetidine ring in 65–70% yield.
Sulfonylation with Thiophene-2-Sulfonyl Chloride
The azetidine nitrogen is sulfonylated using thiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → room temperature, 4 h).
Reaction Optimization :
- Molar ratio (azetidin-3-ol:sulfonyl chloride:TEA): 1:1.2:1.5
- Yield: 88–92%
- Characterization: $$^13$$C-NMR (CDCl$$3$$): δ 142.1 (C-SO$$2$$), 128.3–127.5 (thiophene carbons), 68.4 (C-O), 55.2 (azetidine C-N).
Ether Bond Formation via Mitsunobu Reaction
Coupling of Benzo[d]thiazol-2-ol and Azetidine Alcohol
The final step employs a Mitsunobu reaction to link the two subunits. 4-Methoxybenzo[d]thiazol-2-ol (1 eq) and 1-(thiophen-2-ylsulfonyl)azetidin-3-ol (1.2 eq) are reacted with triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) in tetrahydrofuran (THF) at 0°C → room temperature (12 h).
Performance Metrics :
- Yield: 72–85%
- Purity: 93–97% (HPLC)
- Side Products: <5% (unreacted starting materials)
Alternative Williamson Ether Synthesis
For scale-up, the hydroxyl group of the benzo[d]thiazole is converted to a tosylate (tosyl chloride, pyridine, 0°C, 2 h), followed by nucleophilic displacement with azetidin-3-ol in DMF/K$$2$$CO$$3$$ (80°C, 6 h).
Comparative Data :
| Method | Yield (%) | Reaction Time (h) | Scalability |
|---|---|---|---|
| Mitsunobu | 72–85 | 12 | Moderate |
| Williamson | 65–70 | 8 | High |
Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar benzo[d]thiazole core and twisted azetidine-thiophene alignment (dihedral angle: 21.3°).
Challenges and Optimization
Sulfonylation Side Reactions
Over-sulfonylation at the azetidine nitrogen is mitigated by strict stoichiometric control (1:1.2 ratio) and low-temperature addition.
Mitsunobu Limitations
- Cost : Triphenylphosphine oxide byproduct complicates purification.
- Solution : Use polymer-supported phosphine reagents to streamline isolation.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-inflammatory drugs.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The methoxy group and the thiophene moiety may play crucial roles in binding to these targets, while the azetidine ring could influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzo[d]thiazole: Lacks the azetidine and thiophene moieties, making it less complex and potentially less versatile.
2-(Thiophen-2-ylsulfonyl)azetidine: Does not have the benzo[d]thiazole core, which may limit its applications in certain fields.
4-Methoxy-2-((1-(phenylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole: Similar structure but with a phenyl group instead of a thiophene, which could affect its chemical properties and reactivity.
Uniqueness
The presence of the methoxy group, thiophene moiety, and azetidine ring in a single molecule makes it a versatile compound for various scientific investigations.
Biological Activity
4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group, a benzo[d]thiazole moiety, and an azetidine ring with a thiophenesulfonyl substituent. The molecular formula is with a molecular weight of approximately 382.5 g/mol.
Anticancer Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. A study on benzothiazole derivatives reported that modifications to the structure can enhance their antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for mitosis and cell division.
Anti-inflammatory Effects
In addition to anticancer activity, benzothiazole derivatives have been shown to possess anti-inflammatory properties. They can reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual activity makes them promising candidates for treating conditions characterized by both cancer and inflammation.
Case Studies and Research Findings
- Study on Benzothiazole Derivatives :
- Mechanistic Insights :
-
In Vitro Evaluation :
- The effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells were assessed using MTT assays, flow cytometry for apoptosis evaluation, and Western blot analysis for protein expression changes. Results indicated that at specific concentrations, the compound induced apoptosis and cell cycle arrest in these cancer cells .
Data Summary Table
| Activity | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Anticancer | A431 | Inhibition of proliferation | Tubulin polymerization inhibition |
| Anticancer | A549 | Induction of apoptosis | Inhibition of AKT/ERK pathways |
| Anti-inflammatory | RAW264.7 | Decrease in IL-6 and TNF-α levels | Cytokine expression modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
